

An In-depth Technical Guide to the Physical Properties of Benzyldiphenylphosphine Crystals

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Compound of Interest

Compound Name: *Benzyldiphenylphosphine*

Cat. No.: *B1330785*

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Introduction

Benzyldiphenylphosphine [(C₆H₅)₂PCH₂C₆H₅] is a solid, organophosphorus compound widely utilized as a reagent and, more significantly, as a ligand in coordination chemistry and homogeneous catalysis. Its utility in various organic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, stems from the electronic and steric properties imparted by the diphenylphosphino group and the benzyl substituent. For researchers in materials science and drug development, a thorough understanding of its solid-state physical properties is crucial for purification, handling, storage, and application. This guide provides a detailed overview of the core physical characteristics of **benzyldiphenylphosphine** crystals, supported by experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

Benzyldiphenylphosphine is typically supplied as a white to off-white crystalline solid or powder.^{[1][2][3][4]} It is known to be sensitive to air and should be stored under an inert atmosphere to prevent oxidation to **benzyldiphenylphosphine** oxide.^{[1][3][4]}

Data Summary

The quantitative physical properties of **benzyldiphenylphosphine** are summarized in the tables below.

Table 1: General Physical and Thermodynamic Properties

Property	Value	Source(s)
Appearance	White to off-white crystals or powder	[1][2][3]
Melting Point	74–83 °C	[1][2][3][4][5]
Boiling Point	399.6 °C (at 760 mmHg) 205–208 °C (at 1.5 Torr)	[1][3][4]
Molecular Formula	C ₁₉ H ₁₇ P	[1][2][6]
Molecular Weight	276.31 g/mol	[1][2][6]
Solubility	Soluble in most organic solvents; slightly soluble in water.	[1][3][6]

Table 2: Spectroscopic Data

Spectroscopy Type	Parameters	Chemical Shift (δ) / Value	Source(s)
¹ H NMR	400.13 MHz, in C ₆ D ₆	3.33 ppm (s, 2H, -CH ₂ -) 7.12–7.47 ppm (m, 15H, Ar-H)	[1]
³¹ P{ ¹ H} NMR	101.13 MHz, in C ₆ D ₆	-10.0 ppm	[1]

Table 3: Crystallographic Data Overview

While a definitive, single crystal structure of pure **benzyldiphenylphosphine** is available through crystallographic databases, detailed parameters are often reported for its metallic complexes. The compound itself is known to crystallize, and its structure can be determined via single-crystal X-ray diffraction.

Database	Accession Information	Source(s)
Crystallography Open Database (COD)	Multiple records exist for structures containing benzyldiphenylphosphine as a ligand. E.g., COD IDs: 2208607, 2224778, etc.	[6]

Experimental Protocols

The characterization of **benzyldiphenylphosphine** crystals involves several standard analytical techniques. Detailed methodologies are provided below.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) typically signifies a pure compound, whereas a broad range suggests the presence of impurities.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **benzyldiphenylphosphine** is finely powdered. The open end of a glass capillary tube is jabbed into the powder.[7] The tube is then inverted and tapped gently on a hard surface, or dropped through a long vertical tube, to pack the solid into the sealed end to a height of 2-3 mm.[4][7]
- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[7]
- **Measurement:**
 - For an unknown sample, a rapid heating rate (~10-20 °C/min) is used to find an approximate melting range.[4][8]
 - A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[7]
 - The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[4]

- The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[\[4\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure of **benzyldiphenylphosphine**. Both ^1H and ^{31}P NMR are highly informative.

Methodology:

- Sample Preparation: A 5-10 mg sample of **benzyldiphenylphosphine** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., benzene- d_6 , C_6D_6 , as reported) in a standard 5 mm NMR tube.[\[9\]](#)
- Data Acquisition: The NMR tube is placed in the spectrometer.
 - For ^1H NMR, the spectrum is acquired, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{31}P NMR, a proton-decoupled experiment ($^{31}\text{P}\{^1\text{H}\}$) is commonly run to simplify the spectrum to a single peak, providing a clear chemical shift.[\[1\]](#) The high natural abundance (100%) and sensitivity of the ^{31}P nucleus make this a straightforward experiment.[\[10\]](#)
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced relative to a standard (e.g., TMS for ^1H , 85% H_3PO_4 for ^{31}P).

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.[\[1\]](#)[\[11\]](#)

Methodology:

- Crystal Growth and Selection: High-quality single crystals free of defects are required.[\[1\]](#) This is typically achieved by slow evaporation of a saturated solution, or slow cooling of a

hot, saturated solution. A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.^[5]

- **Mounting:** The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.^{[1][2]}
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.7107 \text{ \AA}$) is directed at the crystal.^[11] The crystal is rotated, and the diffraction pattern (the intensity and position of scattered X-rays) is recorded by a detector at thousands of different orientations.^{[1][5]}
- **Structure Solution and Refinement:** The collected data is processed to yield a set of reflection intensities. Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built.^[5] This model is then refined against the experimental data to yield the final crystal structure with high precision.^[2]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.^[12]

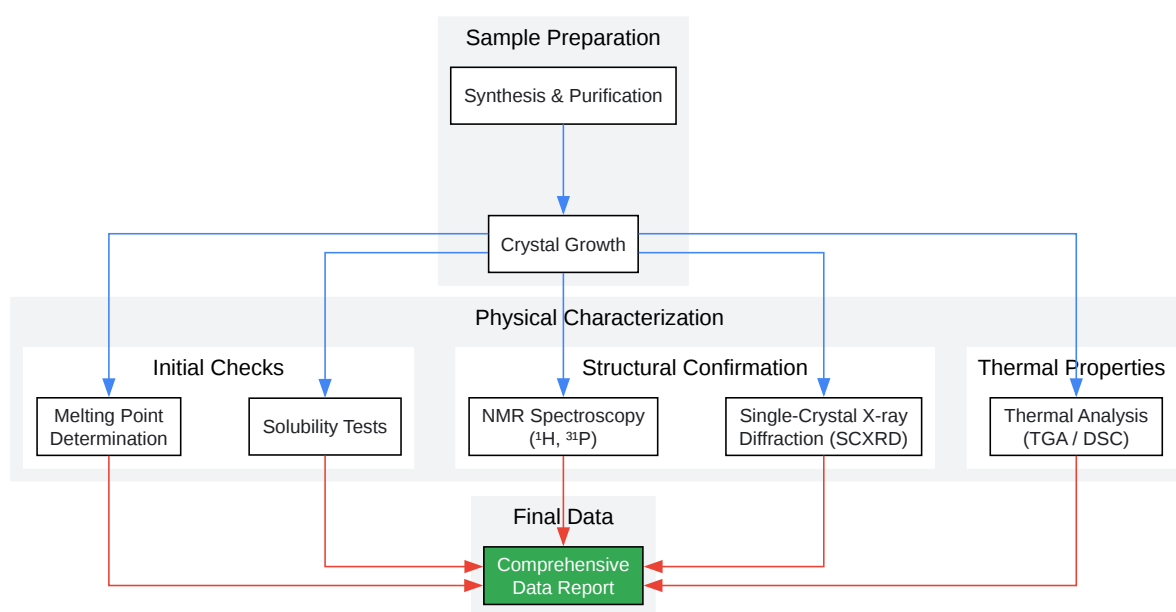
Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 2-10 mg) of **benzyldiphenylphosphine** is placed into an appropriate pan (e.g., aluminum or ceramic).
- **TGA Measurement:** The pan is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for stability, air for oxidative decomposition).^[13] The instrument records the sample's mass as a function of temperature. Mass loss indicates decomposition or volatilization.^{[12][14]}
- **DSC Measurement:** The sample pan and a reference pan are placed in the DSC cell. They are heated (or cooled) at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.^[14] This reveals endothermic events (like melting) and exothermic events (like crystallization or decomposition).^[13]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the complete physical characterization of a synthesized or purified batch of **benzylidiphenylphosphine** crystals.

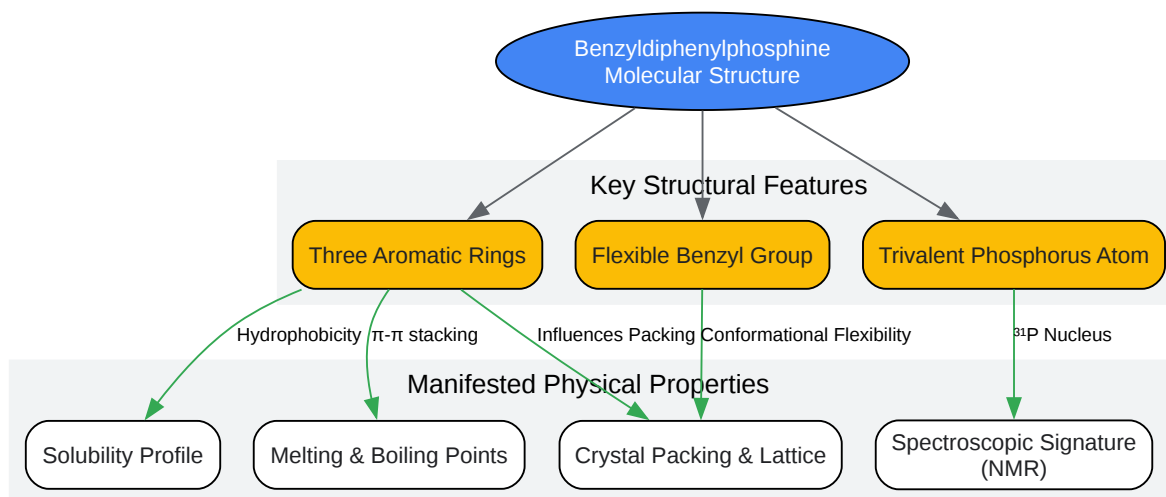


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Caption: Workflow for the physical characterization of **benzylidiphenylphosphine**.

Structure-Property Relationships

The physical properties of **benzylidiphenylphosphine** are a direct consequence of its molecular structure. This diagram illustrates the key relationships.



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